2-(5-methyl-1-benzofuran-3-yl)-N-(2-methylphenyl)acetamide
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Overview
Description
2-(5-methyl-1-benzofuran-3-yl)-N-(2-methylphenyl)acetamide is an organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-1-benzofuran-3-yl)-N-(2-methylphenyl)acetamide typically involves the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Acylation: The benzofuran core is then acylated with an appropriate acyl chloride or anhydride to introduce the acetamide group.
Substitution: The final step involves the substitution of the acetamide group with the 2-methylphenyl group under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-methyl-1-benzofuran-3-yl)-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(5-methyl-1-benzofuran-3-yl)-N-(2-methylphenyl)acetamide would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins to exert its effects. The molecular pathways involved could include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-methyl-1-benzofuran-3-yl)-N-phenylacetamide
- 2-(5-methyl-1-benzofuran-3-yl)-N-(4-methylphenyl)acetamide
Uniqueness
2-(5-methyl-1-benzofuran-3-yl)-N-(2-methylphenyl)acetamide is unique due to the specific substitution pattern on the benzofuran core and the acetamide group. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C18H17NO2 |
---|---|
Molecular Weight |
279.3 g/mol |
IUPAC Name |
2-(5-methyl-1-benzofuran-3-yl)-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C18H17NO2/c1-12-7-8-17-15(9-12)14(11-21-17)10-18(20)19-16-6-4-3-5-13(16)2/h3-9,11H,10H2,1-2H3,(H,19,20) |
InChI Key |
DWZQBBLJGLBNJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=C2CC(=O)NC3=CC=CC=C3C |
Origin of Product |
United States |
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